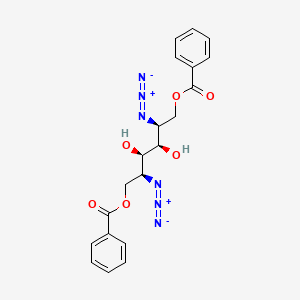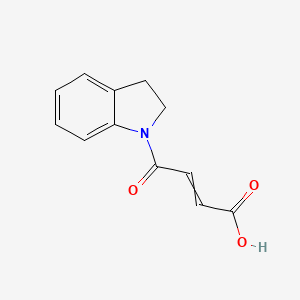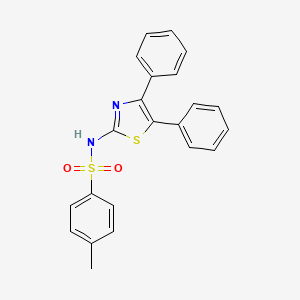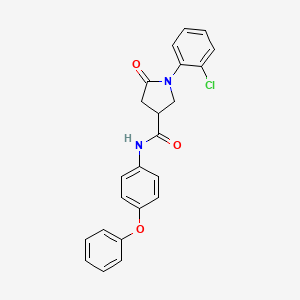![molecular formula C28H29NO7 B12455546 Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate](/img/structure/B12455546.png)
Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE is a complex organic compound characterized by its unique structure, which includes a phthalate core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the esterification of phthalic anhydride with methanol to form dimethyl phthalate. This intermediate is then subjected to further reactions to introduce the phenoxy and acetamido groups. The reaction conditions often require the use of catalysts, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form phenoxy radicals.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be employed in substitution reactions.
Major Products:
Oxidation: Formation of phenoxy radicals.
Reduction: Formation of amines.
Substitution: Formation of substituted esters and amides.
Aplicaciones Científicas De Investigación
1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and acetamido groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
2,4,6-Tri-tert-butylphenol: A phenol with similar tert-butyl groups but different functionalization.
4-tert-Butylphenyl glycidyl ether: Contains a phenoxy group with tert-butyl substitution.
2-[3-(4-tert-Butyl-phenoxy)-2-hydroxy-propylsulfanyl]-4,6-dimethyl-nicotinonitrile: Shares the tert-butylphenoxy moiety.
Uniqueness: 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE is unique due to its combination of ester, phenoxy, and acetamido groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Propiedades
Fórmula molecular |
C28H29NO7 |
|---|---|
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
dimethyl 4-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenoxy]benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H29NO7/c1-28(2,3)18-6-10-20(11-7-18)35-17-25(30)29-19-8-12-21(13-9-19)36-22-14-15-23(26(31)33-4)24(16-22)27(32)34-5/h6-16H,17H2,1-5H3,(H,29,30) |
Clave InChI |
XALJBKOCWRPJDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12455468.png)

![N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12455490.png)
![5-(4-methoxyphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12455494.png)

![4-benzyl-11-ethyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12455502.png)
![4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B12455510.png)
![6-[3-(trifluoromethyl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12455515.png)

![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-3-carbohydrazide](/img/structure/B12455524.png)
![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol](/img/structure/B12455526.png)
![N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B12455527.png)
![1,3-diphenyl-N-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12455528.png)
